7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine 7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17548377
InChI: InChI=1S/C10H12FN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine

CAS No.:

Cat. No.: VC17548377

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name 7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine
Standard InChI InChI=1S/C10H12FN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2
Standard InChI Key JPEMXQVCVCINAJ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CNC1)C=CC(=C2)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name of the compound is 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, reflecting its fluorine substitution at the seventh position of the benzazepine scaffold . The core structure consists of a benzene ring fused to an azepine ring, a seven-membered heterocycle containing one nitrogen atom. The saturated tetrahydro moiety (2,3,4,5-tetrahydro) reduces ring strain and enhances stability compared to fully unsaturated analogs.

The molecular structure can be represented as:

C10H12FN(Molecular weight: 165.21 g/mol)[2]\text{C}_{10}\text{H}_{12}\text{FN} \quad \text{(Molecular weight: 165.21 g/mol)}[2]

Key structural features include:

  • Fluorine atom at position 7, which enhances electronegativity and influences binding affinity to biological targets.

  • Partially saturated azepine ring, which confers conformational flexibility and modulates pharmacokinetic properties .

Stereochemical Considerations

While the compound lacks chiral centers in its base form, derivatives or salts (e.g., hydrochloride) may exhibit stereoisomerism depending on synthetic routes . The hydrochloride salt (CAS 2097938-75-3) is commonly used in research due to improved solubility and crystallinity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves multi-step reactions starting from fluorinated benzene precursors. A common approach includes:

  • Friedel-Crafts Acylation: Introducing an acetyl group to fluorobenzene to form 7-fluoroacetophenone.

  • Reductive Amination: Converting ketone intermediates to amines using catalysts like palladium or nickel.

  • Ring-Closure Reactions: Cyclizing linear precursors via intramolecular nucleophilic substitution to form the azepine ring .

Example reaction scheme:

C6H5F+CH3COClAlCl37-FluoroacetophenoneNH3,H2/PdIntermediate aminecyclizationTarget compound[1][5]\text{C}_6\text{H}_5\text{F} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{7-Fluoroacetophenone} \xrightarrow{\text{NH}_3, \text{H}_2/\text{Pd}} \text{Intermediate amine} \xrightarrow{\text{cyclization}} \text{Target compound}[1][5]

Optimization Parameters

Critical factors influencing yield and purity include:

  • Temperature: Maintaining 60–80°C during cyclization to prevent side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

  • Catalysts: Palladium on carbon (Pd/C) for selective hydrogenation.

Physicochemical Properties

Physical Properties

Experimental and predicted data for the compound are summarized below:

PropertyValueSource
Boiling Point266.6 ± 29.0 °C (Predicted)
Density1.071 ± 0.06 g/cm³ (Predicted)
pKa5.31 ± 0.20 (Predicted)
SolubilitySlightly soluble in water

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (C-F stretch) and 3,300 cm⁻¹ (N-H stretch).

  • NMR (¹H): Signals at δ 2.8–3.2 ppm (m, 4H, CH₂-N) and δ 6.8–7.1 ppm (m, 3H, aromatic H) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing:

  • Antipsychotics: Derivatives with substituted amine groups exhibit dopamine receptor antagonism .

  • Anticonvulsants: Fluorine enhances metabolic stability, prolonging drug half-life.

Future Directions

Research Gaps

  • In Vivo Studies: Efficacy and toxicity profiles in animal models remain unexplored .

  • Structure-Activity Relationships (SAR): Systematic modifications to optimize receptor selectivity.

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